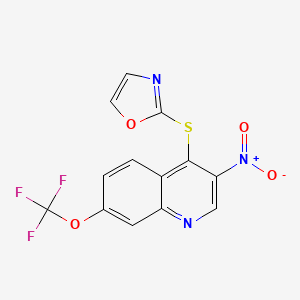
3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline is a complex organic compound that features a quinoline core substituted with nitro, oxazolylsulfanyl, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the nitro group, the oxazolylsulfanyl group, and finally the trifluoromethoxy group. Each step requires specific reagents and conditions to ensure the desired substitutions occur at the correct positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the trifluoromethoxy group could yield a variety of functionalized quinolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group and the oxazolylsulfanyl group could facilitate interactions with biological macromolecules, while the trifluoromethoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Nitroquinoline: Similar structure but lacks the oxazolylsulfanyl and trifluoromethoxy groups.
7-Trifluoromethoxyquinoline: Lacks the nitro and oxazolylsulfanyl groups.
2-Oxazolylsulfanylquinoline: Lacks the nitro and trifluoromethoxy groups.
Uniqueness
3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the nitro and oxazolylsulfanyl groups provide sites for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C13H6F3N3O4S |
|---|---|
Molecular Weight |
357.27 g/mol |
IUPAC Name |
2-[3-nitro-7-(trifluoromethoxy)quinolin-4-yl]sulfanyl-1,3-oxazole |
InChI |
InChI=1S/C13H6F3N3O4S/c14-13(15,16)23-7-1-2-8-9(5-7)18-6-10(19(20)21)11(8)24-12-17-3-4-22-12/h1-6H |
InChI Key |
XKOOTBOWXDQMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1OC(F)(F)F)[N+](=O)[O-])SC3=NC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13451510.png)
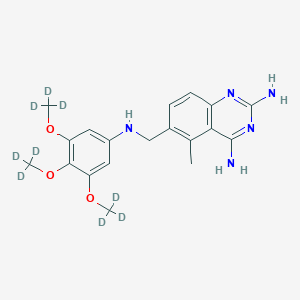
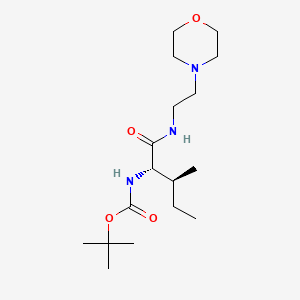
![(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide](/img/structure/B13451524.png)
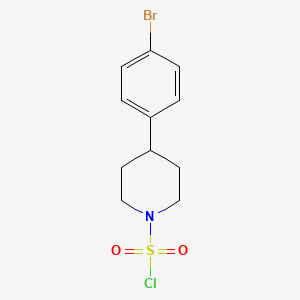
![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
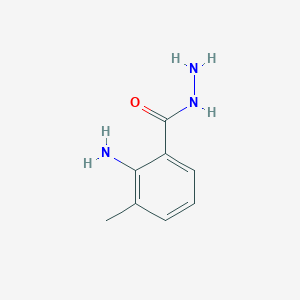
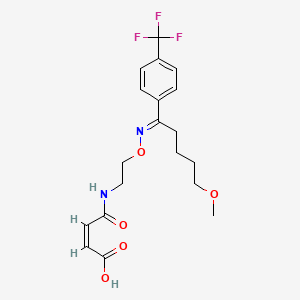
![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
